molecular formula C6H13O5P B1249844 6-phosphonohexanoic Acid CAS No. 5662-75-9

6-phosphonohexanoic Acid

Cat. No.: B1249844
CAS No.: 5662-75-9
M. Wt: 196.14 g/mol
InChI Key: SYFTUNQVCGSBOV-UHFFFAOYSA-N
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Description

6-Phosphonohexanoic acid is an alkylphosphonic acid that forms a self-assembled monolayer on a variety of surfaces. It has carboxylic groups that facilitate the grafting of the surface atoms while the phosphonic groups allow the surface modification of the substrate material . This compound is known for its ability to form stable monolayers, making it useful in various applications, including surface functionalization and biomedical applications.

Mechanism of Action

Target of Action

6-Phosphonohexanoic acid (PHA) is an alkylphosphonic acid that forms a self-assembled monolayer (SAM) on a variety of surfaces . Its primary targets are the surface atoms of various materials, including metals and semiconductors . The carboxylic groups of PHA facilitate the grafting of these surface atoms .

Mode of Action

PHA interacts with its targets through a process known as self-assembly. This involves the spontaneous organization of individual components into an ordered structure without human intervention . In the case of PHA, the phosphonic groups allow the surface modification of the substrate material .

Biochemical Pathways

This material can further be utilized in biomedical applications such as surgical implants and stents .

Pharmacokinetics

Its use in biomedical applications suggests that it may have suitable bioavailability and biocompatibility .

Result of Action

The molecular and cellular effects of PHA’s action primarily involve the modification of surface properties. For instance, PHA can be used in dispersing manganese dioxide (MnO2)-MWCNT for the formation of electrodes for supercapacitors . It may also be coated on indium tin oxide (ITO) as an alternative to silane-based SAMs for the fabrication of organic electronic devices such as organic solar cells (OSCs) .

Action Environment

The action, efficacy, and stability of PHA can be influenced by various environmental factors. It is known, though, that PHA can form stable self-assembled monolayers on a variety of surfaces, suggesting that it may be robust against a range of environmental conditions .

Biochemical Analysis

Biochemical Properties

6-Phosphonohexanoic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with enzymes, proteins, and other biomolecules through its carboxylic and phosphonic groups. These interactions facilitate the grafting of surface atoms and the modification of substrate materials. For instance, this compound can be used to disperse manganese dioxide for the formation of electrodes in supercapacitors .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, when used in the surface functionalization of phynox material, it enhances the material’s compatibility with biological tissues, thereby improving its performance in biomedical applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The carboxylic and phosphonic groups of this compound facilitate these interactions, allowing it to modify the surface properties of substrate materials .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its stability under various conditions, making it suitable for long-term applications in biomedical and electronic devices .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, such as enhancing the performance of biomedical implants. At higher doses, it may cause toxic or adverse effects. Therefore, careful dosage optimization is essential to maximize its benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for its role in modifying the surface properties of substrate materials and enhancing their compatibility with biological tissues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its effectiveness in biomedical applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding these localization mechanisms is essential for optimizing its use in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Phosphonohexanoic acid can be synthesized from 6-bromohexanoic acid. The synthesis involves the substitution of the bromine atom with a phosphonic acid group. The reaction typically requires a phosphite reagent and a base to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis from 6-bromohexanoic acid can be scaled up for industrial purposes, involving similar reaction conditions but with larger quantities of reagents and more controlled environments to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Phosphonohexanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The phosphonic acid group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylate salts.

    Reduction: Alcohols.

    Substitution: Various substituted phosphonic acids depending on the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phosphonopropionic acid
  • 11-Phosphonoundecanoic acid
  • Phosphonoacetic acid
  • 3-Aminopropylphosphonic acid
  • 2-Aminoethylphosphonic acid

Comparison

6-Phosphonohexanoic acid is unique due to its specific chain length and the presence of both carboxylic and phosphonic groups, which provide dual functionality for surface modification. Compared to shorter-chain phosphonic acids like 3-phosphonopropionic acid, this compound offers better stability and coverage in forming self-assembled monolayers. Longer-chain phosphonic acids like 11-phosphonoundecanoic acid may provide more extensive surface coverage but may also be more challenging to synthesize and handle .

Properties

IUPAC Name

6-phosphonohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O5P/c7-6(8)4-2-1-3-5-12(9,10)11/h1-5H2,(H,7,8)(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFTUNQVCGSBOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448397
Record name 6-phosphonohexanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5662-75-9
Record name 6-phosphonohexanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Phosphonohexanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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